1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group and two methoxy groups attached to a phenyl ring, along with a phenylpropanedione moiety. Its molecular formula is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions . In antiviral applications, the compound interferes with viral replication by inhibiting key viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione can be compared with similar compounds such as:
Xanthoxyline: Known for its repellent activity against pests.
Flavokawain B: An analog with antiviral properties.
Caryophyllene oxide: Exhibits significant repellent effects on pests.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research fields.
Eigenschaften
CAS-Nummer |
33507-94-7 |
---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-12-8-14(19)17(16(9-12)22-2)15(20)10-13(18)11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
InChI-Schlüssel |
RNHMENCCVPUKOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.